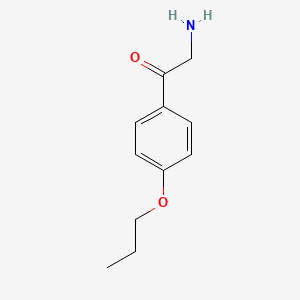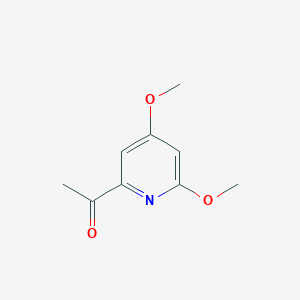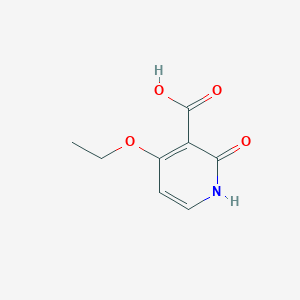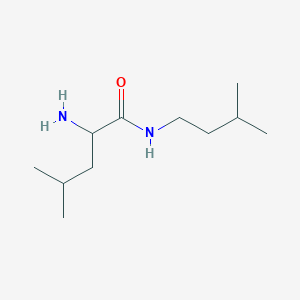
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is a boronic acid derivative that features a difluoromethyl group attached to a dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the introduction of the boronic acid group to a pre-formed difluoromethyl-dihydropyridinone scaffold. One common method involves the use of boronic acid reagents in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce the environmental impact, adhering to green chemistry principles .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, halides, and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming cyclic esters or other adducts. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the difluoromethyl group.
(4-Fluorophenyl)boronic acid: Similar in structure but contains only one fluorine atom.
(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid: Lacks the difluoromethyl group, which may affect its reactivity and applications.
Uniqueness: (1-(Difluoromethyl)-2-oxo-1,2-dihydropyridin-3-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the boronic acid group.
Propriétés
Formule moléculaire |
C6H6BF2NO3 |
|---|---|
Poids moléculaire |
188.93 g/mol |
Nom IUPAC |
[1-(difluoromethyl)-2-oxopyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)10-3-1-2-4(5(10)11)7(12)13/h1-3,6,12-13H |
Clé InChI |
SKXFBIISYSNUBA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CN(C1=O)C(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13657837.png)

![3-Iodo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13657846.png)
![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)








![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
